N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group at the 5-position, a methyl group at the 4-position, and a cyclobutanecarboxamide moiety attached to the 2-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Methylation: The methyl group at the 4-position can be introduced using methyl iodide in the presence of a strong base like sodium hydride.
Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety, which can be achieved through the reaction of the thiazole derivative with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, substituted thiazoles.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new drugs targeting bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins involved in cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: It may inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- N-(5-acetyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is unique due to the specific combination of functional groups and the cyclobutanecarboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-9(7(2)14)16-11(12-6)13-10(15)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKJJLYFPTGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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